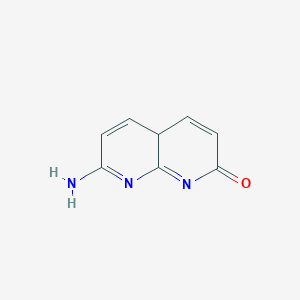

7-amino-4aH-1,8-naphthyridin-2-one

Description

7-Amino-4aH-1,8-naphthyridin-2-one is a heterocyclic compound featuring a naphthyridine core with an amino substituent at the 7-position and a ketone group at the 2-position. Derivatives of 1,8-naphthyridin-2-one have demonstrated diverse pharmacological properties, including immunomodulation, antibacterial activity, and kinase inhibition . The 7-amino substitution is particularly notable for enhancing interactions with biological targets, such as cannabinoid receptors and inflammatory signaling pathways .

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

7-amino-4aH-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C8H7N3O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-5H,(H2,9,10,11,12) |

InChI Key |

KMGQKFRFCSECIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=NC(=O)C=CC21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-4aH-1,8-naphthyridin-2-one can be achieved through various methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired compound in 30-96% overall yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and efficient cycloaddition reactions suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4aH-1,8-naphthyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

Substitution: Substitution reactions, especially at the amino group, are common.

Common Reagents and Conditions:

Oxidation: Reagents like selenium dioxide in dioxane can be used for oxidation reactions.

Reduction: Sodium borohydride is commonly used for reduction reactions.

Substitution: Various electrophilic and nucleophilic reagents can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted naphthyridine derivatives, which can have enhanced biological or photochemical properties .

Scientific Research Applications

7-Amino-4aH-1,8-naphthyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-4aH-1,8-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, it can form complexes with metal ions, leading to quenching of fluorescence emission. This property is utilized in the development of chemosensors for detecting anions like cyanide . Additionally, its antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes and inhibit key enzymes .

Comparison with Similar Compounds

Research Findings and Therapeutic Implications

- Immunomodulation: 7-Amino-1,8-naphthyridin-2-one derivatives like CB74 show promise in MS by selectively targeting CB2 receptors, avoiding psychotropic CB1 effects .

- Antibacterial Activity: Methyl and acetylamino substitutions enhance antibacterial potency but reduce receptor affinity .

- Anticancer Potential: Bulky substituents (e.g., phenoxy groups) enable kinase inhibition, expanding therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.